molecular formula C10H7F3N2 B2618382 3-(Trifluoromethyl)quinolin-5-amine CAS No. 1239462-41-9; 1824276-05-2

3-(Trifluoromethyl)quinolin-5-amine

Cat. No.: B2618382
CAS No.: 1239462-41-9; 1824276-05-2
M. Wt: 212.175
InChI Key: CQMXQQDABAFPMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Trifluoromethyl)quinolin-5-amine is a fluorinated quinoline derivative characterized by a trifluoromethyl (-CF₃) group at the 3-position and an amine (-NH₂) group at the 5-position of the quinoline scaffold.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(trifluoromethyl)quinolin-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2/c11-10(12,13)6-4-7-8(14)2-1-3-9(7)15-5-6/h1-5H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQMXQQDABAFPMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=C(C=NC2=C1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • The position of the -CF₃ group critically influences electronic properties and binding affinity. For example, this compound shows stronger kinase inhibition than its 2-CF₃ analog due to better steric compatibility with active sites .
  • 8-CF₃ analogs exhibit reduced solubility compared to 3-CF₃ derivatives, limiting their bioavailability .

Functionalized Derivatives

Substituted Amine Derivatives

  • N-[(3-Nitrobenzyl)-7-(trifluoromethyl)quinolin-5-amine (CAS N/A): Modified with a 4-methylpiperazine and nitrobenzyl group. Acts as a CMET/HGF inhibitor (IC₅₀ = 12 nM) by binding to the kinase domain, as evidenced by X-ray crystallography (PDB: 4GG5) . Higher potency than the parent compound due to additional hydrophobic interactions.
  • (R)-5,6-Dihydro-N,N-dimethyl-4H-imidazo[4,5,1-ij]quinolin-5-amine: A fused imidazoquinoline derivative. Shows dopaminergic (D2) and serotonergic (5HT1A) activity in vivo, despite low in vitro binding affinity. Metabolites like (R)-6 contribute to its efficacy .

Sulfonamide and Carbamoyl Derivatives

  • N-(quinolin-5-ylcarbamoyl)-3-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzenesulfonamide: Synthesized via sulfonylation of this compound. Inhibits NLRP3 inflammasome activation (IC₅₀ = 0.8 μM), making it a candidate for treating inflammatory disorders .

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